molecular formula C10H15N3O2 B1517706 1-(4-Aminophenyl)-3-(2-methoxyethyl)urea CAS No. 1087784-17-5

1-(4-Aminophenyl)-3-(2-methoxyethyl)urea

Cat. No.: B1517706
CAS No.: 1087784-17-5
M. Wt: 209.24 g/mol
InChI Key: CVGFBZDBNKBGCX-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-3-(2-methoxyethyl)urea is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an amine group attached to a phenyl ring and a methoxyethyl group linked to a urea moiety, making it a versatile molecule for scientific research and industrial use.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Aminophenyl)-3-(2-methoxyethyl)urea can be synthesized through several synthetic routes. One common method involves the reaction of 4-aminophenyl isocyanate with 2-methoxyethanol under controlled conditions. The reaction typically requires a catalyst, such as a base, and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to achieve high yields and purity. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the amine group.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding amine.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of the amine group can lead to the formation of nitro compounds.

  • Reduction: Reduction reactions can produce amines with different substituents.

  • Substitution: Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

1-(4-Aminophenyl)-3-(2-methoxyethyl)urea has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic properties, including potential use in drug development.

  • Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism by which 1-(4-Aminophenyl)-3-(2-methoxyethyl)urea exerts its effects involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, while the methoxyethyl group can enhance the compound's solubility and bioavailability. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

1-(4-Aminophenyl)-3-(2-methoxyethyl)urea can be compared with other similar compounds, such as:

  • 1-(4-Aminophenyl)-3-(2-ethoxyethyl)urea: Similar structure but with an ethoxyethyl group instead of methoxyethyl.

  • 1-(4-Aminophenyl)-3-(2-hydroxyethyl)urea: Similar structure but with a hydroxyethyl group instead of methoxyethyl.

  • 1-(4-Aminophenyl)-3-(2-propoxyethyl)urea: Similar structure but with a propoxyethyl group instead of methoxyethyl.

These compounds share the same core structure but differ in the alkyl chain length and functional group, which can affect their properties and applications.

Properties

IUPAC Name

1-(4-aminophenyl)-3-(2-methoxyethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-15-7-6-12-10(14)13-9-4-2-8(11)3-5-9/h2-5H,6-7,11H2,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGFBZDBNKBGCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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